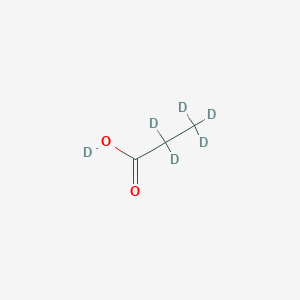

Propionic acid-d6

Description

The exact mass of the compound Deuterio 2,2,3,3,3-pentadeuteriopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

deuterio 2,2,3,3,3-pentadeuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-WYMDYBCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369134 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19448-61-4 | |

| Record name | Propanoic acid-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19448-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Propionic acid-d6

An In-Depth Technical Guide to Propionic Acid-d6 for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Perdeuterated propionic acid) is a stable isotope-labeled (SIL) analog of propionic acid, where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders it nearly chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass (M+6). This key difference makes this compound an indispensable tool in modern analytical and metabolic research. Its primary applications are as an ideal internal standard for highly accurate quantification of propionic acid in complex biological matrices via mass spectrometry and as a metabolic tracer to elucidate the dynamics of pathways involving propionyl-CoA. This guide provides a comprehensive overview of its properties, core applications, detailed experimental workflows, and safety considerations for professionals in the field.

Introduction: The Significance of Stable Isotope Labeling

In quantitative and metabolic sciences, precision and accuracy are paramount. Stable isotopes, which are non-radioactive forms of atoms containing extra neutrons, serve as the gold standard for many analytical techniques.[1] Unlike radioactive isotopes, they are safe to handle and do not decay, making them suitable for a wide range of applications, including in vivo human studies.[2]

This compound (CD₃CD₂CO₂D) is the deuterated form of propionic acid (CH₃CH₂COOH), a naturally occurring short-chain fatty acid (SCFA) of significant biological interest. Propionic acid is a key product of gut microbial fermentation and plays a crucial role in host energy metabolism, signaling, and gut health.[3][4][5] The ability to accurately measure its concentration and trace its metabolic fate is critical for understanding its role in health and diseases like diabetes, obesity, and neurological disorders.[4][6] this compound provides the necessary tool to achieve this with unparalleled specificity and reliability.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Its physical properties are very similar to unlabeled propionic acid, which is critical for its function as an analytical stand-in.

| Property | Value | Source(s) |

| CAS Number | 19448-61-4 | [7][8][9] |

| Molecular Formula | C₃D₆O₂ or CD₃CD₂COOD | [7][8][9] |

| Molecular Weight | ~80.12 g/mol | [8][9] |

| Mass Shift vs. Unlabeled | M+6 | |

| Isotopic Purity | Typically ≥98 atom % D | [8][9] |

| Appearance | Colorless Liquid | [10] |

| Density | ~1.072 - 1.102 g/mL at 25 °C | [7] |

| Boiling Point | ~141 °C | [11][12] |

| Melting Point | ~ -24 to -23 °C | [7][12] |

| Flash Point | ~54 - 57.7 °C | [7][13] |

| Refractive Index | ~1.386 - 1.397 (n20/D) | [7] |

Core Application 1: The Gold Standard Internal Standard for Quantitative Analysis

The most prevalent use of this compound is as an internal standard (IS) in stable isotope dilution analysis (SIDA), primarily coupled with mass spectrometry (MS) techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS).

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a method of quantification where a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of preparation.[14] The fundamental premise is that the SIL internal standard behaves identically to the endogenous, unlabeled analyte throughout the entire analytical workflow, including extraction, derivatization, and injection.[14] Any loss of analyte during sample processing will be accompanied by an identical fractional loss of the SIL standard.

Because mass spectrometry can differentiate between the analyte (e.g., propionic acid, m/z 74) and the SIL standard (this compound, m/z 80), quantification is based on the ratio of the detector response of the analyte to the SIL standard. This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and precise measurements.

Causality: Why this compound is a Superior Internal Standard

The choice of an internal standard is critical for robust bioanalysis. While simpler methods use structural analogs, SIL standards like this compound are considered the gold standard for several reasons:[15][16][17]

-

Compensates for Matrix Effects: Co-eluting matrix components in complex samples (e.g., plasma, feces) can suppress or enhance the ionization of an analyte, leading to inaccurate results. Because this compound has virtually identical physicochemical properties and chromatographic retention time to propionic acid, it experiences the same matrix effects. The analyte/IS ratio self-corrects for this interference.

-

Corrects for Extraction Inefficiency: It is rare to achieve 100% recovery of an analyte during sample extraction. The SIL standard corrects for incomplete and variable recovery between samples.[15][16]

-

Minimizes Instrumental Variability: It accounts for fluctuations in injection volume and detector sensitivity.[16]

While highly effective, researchers should be aware of the potential for the "deuterium isotope effect," where the C-D bond can be slightly stronger than the C-H bond, occasionally leading to minor chromatographic separation from the unlabeled analyte. This is typically negligible for small molecules like propionic acid but must be verified during method development.

Experimental Workflow: Quantification of SCFAs in Fecal Samples by GC-MS

This protocol outlines a standard method for measuring propionic acid concentration in a biological matrix, using this compound as the internal standard.

Objective: To accurately quantify propionic acid in murine fecal samples.

Methodology:

-

Sample Preparation & Homogenization:

-

Weigh approximately 50 mg of a frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.

-

Add 1 mL of sterile, ice-cold PBS.

-

Homogenize the sample using a bead-beater instrument for 5 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet solid debris.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound at 4000 mg/L in ethanol.[18]

-

Transfer 500 µL of the clarified fecal supernatant to a clean 1.5 mL microfuge tube.

-

Add a precise volume of the this compound stock solution to achieve a final concentration that is within the expected physiological range of the analyte (e.g., 500 mg/L final concentration).[18] This step is critical and must be done with calibrated pipettes.

-

-

Acidification & Extraction:

-

Acidify the sample by adding phosphoric acid or succinic acid to protonate the fatty acids, making them more volatile.[18]

-

Add 1 mL of a suitable organic solvent (e.g., diethyl ether or iso-octane) to extract the short-chain fatty acids.[19]

-

Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

-

Derivatization (Optional but Recommended for GC):

-

While direct injection is possible, derivatization improves chromatographic peak shape and sensitivity for acidic compounds.[20]

-

Carefully transfer the organic (upper) layer to a new glass vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a derivatizing agent such as PFBBr (pentafluorobenzyl bromide) in acetonitrile with a catalyst like DIPEA (diisopropylethylamine) and incubate.[19]

-

Dry the sample again and reconstitute in a final volume of iso-octane for injection.[19]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a wax-based column like SH-WAX).[20]

-

Set up the MS to operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for derivatized propionic acid and derivatized this compound.

-

-

Data Analysis:

-

Generate a calibration curve using standards containing known concentrations of unlabeled propionic acid and a fixed concentration of this compound.

-

Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

Calculate the concentration of propionic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Diagram: GC-MS Quantification Workflow

Caption: Workflow for propionic acid quantification using a d6-labeled internal standard.

Core Application 2: Tracer for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[21][22] By introducing a stable isotope-labeled substrate, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites.[1][2]

Principle of Metabolic Tracing with this compound

When cells or organisms are supplied with this compound, it is absorbed and activated to its coenzyme A thioester, propionyl-CoA-d6. Propionyl-CoA is a key metabolic intermediate that can be formed from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, methionine).[23]

The metabolic fate of propionyl-CoA is primarily to be carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[5] Succinyl-CoA is an intermediate of the Krebs cycle (Tricarboxylic Acid Cycle). By measuring the incorporation of deuterium into succinyl-CoA and subsequent Krebs cycle intermediates (e.g., malate, citrate), one can quantify the contribution of propionate to anaplerosis—the replenishment of cycle intermediates.

Experimental Design Considerations

-

Isotopic Steady State: The system must reach an isotopic steady state, where the isotopic labeling pattern of the intracellular metabolites becomes constant over time. This ensures that the measured labeling distribution reflects the underlying metabolic fluxes.[21]

-

Tracer Selection: The choice of tracer is crucial. This compound is excellent for studying propionate-specific pathways. For a more comprehensive view of central carbon metabolism, it can be used in parallel with other tracers like ¹³C-glucose or ¹⁵N-glutamine.[2]

-

Analytical Platform: LC-MS/MS is the platform of choice for MFA, as it can separate complex mixtures of metabolites and precisely determine their mass isotopologue distributions (MIDs), revealing how many labeled atoms are incorporated into each molecule.

Diagram: Metabolic Fate of this compound

Caption: Entry of this compound into the Krebs cycle via anaplerosis.

Other Analytical Methodologies

While MS is the primary technique, this compound is also relevant in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, signals from protons (¹H) are detected. Since deuterium (²H) has a different nuclear spin and resonates at a completely different frequency, deuterated positions on a molecule are "silent" in a ¹H NMR spectrum.[24] This can be used to:

-

Confirm Labeling: A ¹H NMR spectrum of this compound would show the absence of signals seen in a spectrum of standard propionic acid, confirming the successful isotopic labeling.[25]

-

Simplify Spectra: In complex molecules, selective deuteration can be used to remove specific signals, aiding in the assignment of other nearby proton signals.

Safety and Handling

This compound shares the same hazards as its non-deuterated counterpart. It is a flammable and corrosive liquid.

-

Hazards: Flammable liquid and vapor (H226). Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[13]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[13][26] Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[10][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][26]

-

First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek urgent medical attention.[10][13] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical help.[10][13]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling the chemical.[13]

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its role as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of endogenous propionic acid, a critical biomarker in metabolic health and disease. Furthermore, its application as a metabolic tracer provides dynamic insights into the contributions of propionate to central carbon metabolism. By understanding the principles behind its use and adhering to rigorous experimental and safety protocols, scientists can leverage this compound to advance our understanding of metabolism, drug development, and the intricate host-microbiome relationship.

References

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (n.d.). PubMed Central. Retrieved from [Link]

-

van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (2005). SciSpace. Retrieved from [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). MDPI. Retrieved from [Link]

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). ResearchGate. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Semantic Scholar. Retrieved from [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

-

This compound, min 98 atom% D, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

This compound, 98 atom % D. (n.d.). SLS. Retrieved from [Link]

-

Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]

-

A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PubMed Central. Retrieved from [Link]

-

Preparation of propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

-

Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. (2023). ChemRxiv. Retrieved from [Link]

-

Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (2018). Journal of Lipid Research. Retrieved from [Link]

-

Synthesis of propanoic acid. (2023). YouTube. Retrieved from [Link]

-

Propionic acid – metabolite. (n.d.). biocrates life sciences ag. Retrieved from [Link]

-

Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010). PubMed. Retrieved from [Link]

-

Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]

-

Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah Staff Site. Retrieved from [Link]

-

Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. (2018). RSC Publishing. Retrieved from [Link]

-

mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]

-

Acute effects of the food preservative propionic acid on glucose metabolism in humans. (2021). BMJ Open Diabetes Research & Care. Retrieved from [Link]

-

Deuterium use in ¹H NMR. (n.d.). Study Mind. Retrieved from [Link]

-

Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of a NR capsule. (2017). ResearchGate. Retrieved from [Link]

-

The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">

NMR Spectroscopy. (2014). Chemistry LibreTexts. Retrieved from [Link] -

Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (2023). Shimadzu. Retrieved from [Link]

-

Propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 4. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 7. 19448-61-4 this compound this compound - CAS Database [chemnet.com]

- 8. calpaclab.com [calpaclab.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. archpdfs.lps.org [archpdfs.lps.org]

- 11. labsolu.ca [labsolu.ca]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 18. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

- 20. shimadzu.com [shimadzu.com]

- 21. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 24. studymind.co.uk [studymind.co.uk]

- 25. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. carlroth.com:443 [carlroth.com:443]

Foreword: The Imperative of Isotopic Fidelity in Quantitative Science

An In-Depth Technical Guide to the Isotopic Purity of Propionic Acid-d6

In the landscape of modern analytical science, particularly within drug metabolism, pharmacokinetics (DMPK), and metabolomics, the use of stable isotope-labeled (SIL) internal standards is not merely a convenience but a cornerstone of data integrity. Among these, this compound (Perdeuterated Propionic Acid) serves as a critical tool for the precise quantification of its unlabeled analogue, a key short-chain fatty acid in various biological pathways.[1][2][3] However, the reliability of any study employing this compound is directly contingent on a factor that is often assumed but must be rigorously verified: its isotopic purity. This guide provides a comprehensive framework for understanding, evaluating, and validating the isotopic purity of this compound, ensuring the generation of trustworthy and reproducible scientific data.

The Foundational Role of this compound in Quantitative Analysis

Propionic acid is a significant metabolite produced by the gut microbiome and is implicated in numerous physiological processes, including energy homeostasis and immune regulation.[4][5] Consequently, its accurate measurement in biological matrices is of paramount importance. The use of a SIL internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification.[6] An ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is mass-distinct for separate detection by the mass spectrometer.[6][7] This co-elution allows for the correction of matrix effects and variations in sample processing, which are significant sources of error.[8]

The central premise is that any isotopic impurity in the internal standard—specifically, the presence of unlabeled propionic acid (d0) or partially labeled isotopologues (d1-d5)—directly compromises this corrective function. This unlabeled portion contributes to the analyte's signal, leading to an artificially inflated measurement and a non-linear calibration curve, ultimately biasing the final reported concentration.[7][8][9] Therefore, the verification of isotopic purity is a non-negotiable first step in method development and validation.

Figure 1: Logical relationship between isotopic purity and analytical accuracy.

The Analytical Arsenal: Methodologies for Purity Determination

A robust assessment of isotopic purity cannot rely on a single analytical technique. The principle of orthogonality—using distinct, complementary methods—is crucial for a self-validating system. For this compound, the synergistic combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive characterization.[10][11]

High-Resolution Mass Spectrometry (HRMS)

The rationale for using HRMS is its ability to resolve and quantify different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z).[10][12]

Experimental Protocol: HRMS Analysis of this compound

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Infusion: Directly infuse the sample into the electrospray ionization (ESI) source in negative ion mode. This will deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a narrow m/z range centered on the expected ions (e.g., m/z 73 to 81). Ensure the instrument resolution is set sufficiently high (>10,000) to clearly separate isotopic peaks.

-

Data Analysis:

-

Extract the ion chromatograms for the deprotonated molecular ions of each isotopologue.

-

Integrate the peak areas for each ion.

-

Calculate the isotopic enrichment by expressing the peak area of the fully deuterated ion (d6) as a percentage of the sum of all related isotopic peaks (d0 through d6).

-

Data Interpretation: The resulting spectrum will show a cluster of peaks. The most abundant peak should correspond to the fully deuterated molecule ([CD₃CD₂COO]⁻). The presence and relative intensity of peaks at lower masses indicate the extent of isotopic impurity.

| Isotopologue | Formula (Deprotonated) | Exact Mass (Da) | Expected m/z [M-H]⁻ |

| Propionic Acid (d0) | C₃H₅O₂⁻ | 73.0295 | 73.0295 |

| Propionic Acid-d1 | C₃H₄DO₂⁻ | 74.0357 | 74.0357 |

| Propionic Acid-d2 | C₃H₃D₂O₂⁻ | 75.0420 | 75.0420 |

| Propionic Acid-d3 | C₃H₂D₃O₂⁻ | 76.0483 | 76.0483 |

| Propionic Acid-d4 | C₃H₁D₄O₂⁻ | 77.0545 | 77.0545 |

| Propionic Acid-d5 | C₃D₅HO₂⁻ | 78.0608 | 78.0608 |

| This compound | C₃D₆O₂⁻ | 79.0671 | 79.0671 |

Table 1: Expected m/z values for deprotonated isotopologues of Propionic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS quantifies the overall isotopic distribution, NMR spectroscopy provides crucial information about the location of any residual protons and confirms the positions of deuterium atoms. A combined ¹H and ²H NMR approach offers a powerful quantitative tool.[13]

¹H NMR (Proton NMR): The Search for Residual Protons

The ¹H NMR spectrum is the most direct method to detect and quantify the presence of non-deuterated or partially deuterated species.

-

Causality: In a theoretically 100% pure this compound (CD₃CD₂COOD) sample dissolved in a deuterated solvent, the ¹H NMR spectrum should be silent, except for a small, broad peak for the exchangeable acidic deuteron (which will eventually exchange with residual protons in the solvent). The appearance of signals in the alkyl region (around 1.1 ppm for the -CH₃ group and 2.3 ppm for the -CH₂- group) is direct evidence of incomplete deuteration.[14]

-

Protocol:

-

Dissolve a precise amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Add a known quantity of an internal standard with a distinct, sharp signal (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP, for D₂O).[15]

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.

-

Integrate the residual proton signals corresponding to the methyl and methylene groups against the internal standard's signal. This allows for the calculation of the absolute amount of the proton-containing impurity.

-

²H NMR (Deuterium NMR): Confirming Deuterium Incorporation

²H NMR confirms that deuterium is present at the expected molecular positions.

-

Causality: The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[16] Therefore, one should observe signals at approximately 1.1 ppm and 2.3 ppm, confirming deuterium incorporation at the methyl and methylene positions, respectively. The relative integration of these peaks can confirm the D₃:D₂ ratio.

-

Protocol:

-

Prepare a concentrated sample in a non-deuterated solvent (to avoid a massive solvent signal).[16]

-

Acquire the ²H NMR spectrum. Note that this may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.

-

Confirm the presence of signals at the expected chemical shifts for the CD₃ and CD₂ groups.

-

The Self-Validating Workflow: A Unified Approach

Combining these techniques creates a system where the results from one method validate the other, providing a high degree of confidence in the final purity assessment.

Figure 2: A self-validating workflow for isotopic purity verification.

Conclusion: Upholding Scientific Integrity

For researchers, scientists, and drug development professionals, the message is unequivocal: the isotopic purity of this compound is not a trivial specification but a critical parameter that underpins the validity of quantitative studies. Commercially available deuterated standards typically have an isotopic purity of ≥98 atom % D.[1][17][18][19] While this is often sufficient, the actual level of the unlabeled (d0) analyte must be confirmed to be low enough not to interfere with the assay's sensitivity.[9] By implementing a rigorous, multi-faceted analytical approach combining HRMS and NMR, laboratories can ensure the fidelity of their internal standards, safeguard against biased data, and uphold the highest standards of scientific integrity.

References

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).

- MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate.

- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry.

- Propionic acid (2,2-D₂, 98%). Cambridge Isotope Laboratories.

- Propionic-d5-acid | CAS 60153-92-6. ResolveMass Laboratories Inc.

- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.

- This compound 98 atom D Isotope. Sigma-Aldrich.

- This compound | CAS No. 19448-61-4. Clearsynth.

- This compound 98 atom % D. Sigma-Aldrich.

- Propionic acid D6 | CAS 19448-61-4. LGC Standards.

- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.

- When Should an Internal Standard be Used?. LCGC International.

- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.

- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.

- Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.

- low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.

- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health (NIH).

- Propionic Acid-d5. Cayman Chemical.

- Propionic acid (D₅, 98%). Cambridge Isotope Laboratories.

- This compound. CDN Isotopes.

- Propanoic acid. NIST WebBook.

- Experimental Determination of Structure of propanoic acid. YouTube.

- This compound, neat. Qmx Laboratories.

- Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. MDPI.

- This compound 98 atom D Isotope. Sigma-Aldrich.

- Safety Data Sheet - this compound. CDN Isotopes.

- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah National University.

- BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank.

- Preparation of propionic acid. PrepChem.com.

- Propionic Acid: Method of Production, Current State and Perspectives. National Institutes of Health (NIH).

- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube.

- Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube.

- Propionic Acid. Metabolon.

- Synthesis of propanoic acid. YouTube.

- Does internal standard have to have purity known?. Chromatography Forum.

- Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. RSC Publishing.

- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). Human Metabolome Database.

- Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. University of Illinois Urbana-Champaign.

- Position-Specific Carbon Stable Isotope Ratios by Proton NMR Spectroscopy. PubMed.

- Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of... ResearchGate.

- Production of propionic acid. SciSpace.

- Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. MDPI.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database.

- Propionic acid(79-09-4) 1H NMR spectrum. ChemicalBook.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. staff.najah.edu [staff.najah.edu]

- 5. metabolon.com [metabolon.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. scs.illinois.edu [scs.illinois.edu]

- 17. 丙酸-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 18. cdnisotopes.com [cdnisotopes.com]

- 19. Buy Propionic acid-d 6 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

A Technical Guide to the Safe Handling and Application of Propionic Acid-d6 for Research Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological profile of Propionic acid-d6 (CAS: 19448-61-4). As a deuterated analogue of propionic acid, this compound is invaluable in metabolic research, mass spectrometry calibration, and mechanistic studies. While its chemical behavior is largely governed by the parent molecule, the isotopic labeling necessitates a nuanced understanding of its properties to ensure safe and effective use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who handle this and similar stable isotope-labeled compounds.

Section 1: Compound Identification and Physicochemical Profile

This compound is a stable, non-radioactive isotopologue of propionic acid where all six hydrogen atoms have been substituted with deuterium. This substitution provides a distinct mass shift (M+6), making it an excellent internal standard or tracer in quantitative analyses.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1] |

| Synonyms | Propanoic Acid-d6, Propionic-d5 Acid-d | [1][2] |

| CAS Number | 19448-61-4 | [1] |

| Linear Formula | CD₃CD₂CO₂D | |

| Chemical Formula | C₃D₆O₂ | [1][2] |

| Molecular Weight | 80.12 g/mol | |

The physical properties of this compound are critical to its safe handling and are largely consistent with its non-deuterated counterpart.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Liquid | [1] |

| Appearance | Colorless, oily liquid | [1][3][4] |

| Odor | Pungent, rancid | [1][5] |

| Boiling Point | ~141 °C | [1][3] |

| Melting Point | Approx. -21 °C to -24 °C | [1][3] |

| Flash Point | ~52 °C to 54 °C (closed cup) | [1][6] |

| Density | ~1.072 g/mL at 25 °C | [3] |

| Solubility | Soluble in water | [1][7] |

| Vapor Density | 2.56 (Air = 1) |[1][8] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazards are primarily driven by its acidic nature and flammability. Understanding these classifications is the first step in implementing appropriate safety controls.

The compound is designated as a Flammable Liquid (Category 3) , meaning it can ignite under ambient conditions.[1][9] It is also classified as causing Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) , indicating it can cause irreversible damage upon contact.[1][9] Furthermore, it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][10]

Table 3: GHS Classification for this compound

| Classification | Pictogram | Signal Word | Hazard (H) Statements | Precautionary (P) Statements (Selected) |

|---|---|---|---|---|

| Flammable Liquid, Cat. 3 | 🔥 | Danger | H226: Flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames. No smoking. |

| Skin Corrosion, Cat. 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. |

| Serious Eye Damage, Cat. 1 | corrosive | Danger | (Included in H314) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| STOT SE, Cat. 3 | exclamation_mark | Danger | H335: May cause respiratory irritation. | P261: Avoid breathing vapours/spray. |

Section 3: Toxicological Profile and the Isotope Effect

The detailed toxicological profile for this compound has not been established independently. Therefore, as a conservative and scientifically sound approach, the toxicological data for its non-deuterated analogue, Propionic Acid (CAS: 79-09-4), must be used as the primary reference for assessing health risks.[1][11]

-

Acute Toxicity: The oral LD50 in rats is reported as 2600 mg/kg.[1][12] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Routes of Exposure: The primary routes of entry are inhalation, ingestion, and skin/eye contact.[1]

-

Symptoms of Exposure: Inhalation can cause a burning sensation, cough, and shortness of breath.[6] Skin and eye contact will lead to pain, redness, severe burns, and potential blindness.[1][6] Ingestion can cause abdominal pain, vomiting, and shock.[6]

It is crucial for drug development professionals to understand the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially altering a compound's pharmacokinetic and toxicity profile.[13] While this effect is the basis for developing "deuterium-switched" drugs with improved safety or efficacy, it cannot be assumed for laboratory safety.[13][14] Until specific data is available, all handling procedures must be based on the established hazards of the parent compound.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control, known as the Hierarchy of Controls, must be implemented to minimize risk.

-

Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood or with appropriate local exhaust ventilation to prevent inhalation of vapors.[1][15] Emergency eyewash stations and safety showers must be immediately accessible.[8][16]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on its specific hazards and emergency procedures. Containers must be clearly labeled.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific risks.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or chemical goggles. A face shield is required when handling larger quantities.[1] | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult glove manufacturer data. | Prevents skin contact, which causes severe chemical burns.[1] |

| Skin/Body | Impervious clothing, such as a chemically resistant lab coat or apron.[1] | Protects underlying skin from splashes and contamination. |

| Respiratory | Not required if engineering controls (fume hood) are properly used. For situations with inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[1] | Protects against inhalation of irritating and harmful vapors. |

Section 5: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols is essential for mitigating the risks associated with this compound.

Experimental Protocol 5.1: Step-by-Step Safe Handling Workflow

-

Preparation: Before handling, confirm the chemical fume hood is operational. Ensure an appropriate spill kit and waste container are readily available. Don all required PPE as specified in Table 4.

-

Aliquotting: Ground/bond the source container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[10][17] Perform all transfers and measurements within the fume hood.

-

Experimental Use: Keep the container tightly closed when not in use.[12] Avoid heating the material near open flames or spark sources.

-

Post-Experiment: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the acid.

-

PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[1]

Protocol 5.2: Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[10][17]

-

Conditions: Keep containers tightly closed to prevent the escape of vapors and protect from moisture.[1][12] Store locked up.

-

Compatibility: Store away from incompatible materials, especially strong oxidizing agents, strong bases, and metals.[6][9][12]

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames.[1][9]

Protocol 5.3: Waste Disposal

-

Classification: this compound and materials contaminated with it must be treated as hazardous waste.[1][15]

-

Segregation: Do not mix with other waste streams unless permitted by your institution's guidelines. Keep in a clearly labeled, sealed, and appropriate hazardous waste container.[11]

-

Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][18] Do not pour down the drain.[1]

Section 6: Emergency Procedures

Rapid and correct response during an emergency is critical to minimizing harm.

Protocol 6.1: First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical help.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1][8]

-

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[1][10]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][12]

Protocol 6.2: Spill Response Workflow

-

Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

-

Control Vapors & Ignition: Ensure adequate ventilation and remove all sources of ignition.[12]

-

Containment: Wearing appropriate PPE, contain the spill by diking with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[12][17]

-

Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[17]

-

Decontamination: Clean the spill area thoroughly.

-

Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Protocol 6.3: Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][6] Do not use a solid water jet, as it may scatter and spread the fire.[10]

-

Specific Hazards: The compound is a flammable liquid.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[9] Hazardous decomposition products, including carbon oxides, are formed under fire conditions.[1]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[1][9]

Section 7: Transportation

This compound is regulated for transport as a hazardous material.

Table 5: Transportation Information

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

|---|

| DOT / IMDG / IATA | UN3463 | Propionic Acid | 8 (Corrosive), Subsidiary Risk 3 (Flammable) | II |

Source:[1]

References

-

Regulatory Considerations for Deuterated Products. Salamandra LLC.[Link]

-

Propionic acid - Multichem. Multichem.[Link]

-

Deuterium Final Rule. Nuclear Regulatory Commission.[Link]

-

This compound. Chongqing Chemdad Co., Ltd.[Link]

-

Safety Data Sheet: Propionic acid. Carl ROTH.[Link]

-

Propionic acid Safety Data Sheet. Penta chemicals.[Link]

-

ICSC 0806 - PROPIONIC ACID. International Labour Organization.[Link]

-

Safety Data Sheet: Propionic acid. Carl ROTH.[Link]

-

Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR). Federal Register.[Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications.[Link]

-

Propionic Acid - PubChem. National Center for Biotechnology Information.[Link]

-

Propionic Acid - Safety Data Sheet. ScienceLab.com.[Link]

-

Propionic acid - NIOSH Pocket Guide. Centers for Disease Control and Prevention.[Link]

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 19448-61-4 this compound this compound - CAS Database [chemnet.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionic acid [cdc.gov]

- 5. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]

- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 8. fishersci.ca [fishersci.ca]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. archpdfs.lps.org [archpdfs.lps.org]

- 13. salamandra.net [salamandra.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. fishersci.com [fishersci.com]

- 17. multichemindia.com [multichemindia.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

Topic: Propionic Acid-d6 Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propionic acid-d6 (CD₃CD₂COOD) is a stable, non-radioactive, isotopically labeled carboxylic acid crucial for a range of applications, including metabolic research, proteomics, and as a standard for mass spectrometry.[1] While chemically stable, its utility is critically dependent on maintaining its isotopic and chemical purity over time. This guide provides a comprehensive overview of the core principles governing the stability of this compound, outlines field-proven storage and handling protocols to mitigate degradation risks, and details methodologies for verifying its purity. The primary threats to its integrity are not chemical decomposition under normal conditions, but rather isotopic dilution via hydrogen-deuterium (H/D) exchange and contamination from improper handling. Adherence to the protocols described herein will ensure the long-term viability and reliability of this important research chemical.

Introduction: The Role of Deuterated Standards

In modern analytical and pharmaceutical sciences, stable isotope-labeled compounds are indispensable tools. Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), provides a subtle yet powerful modification. This mass shift allows deuterated compounds to be distinguished from their unlabeled counterparts by mass spectrometry (MS) without significantly altering their chemical properties. This compound serves as an ideal internal standard in quantitative MS-based assays, enabling precise measurement of its unlabeled analogue in complex biological matrices. Its use in metabolomics helps trace the metabolic fate of propionate, a key short-chain fatty acid in various physiological and pathological processes.[1][2]

Unlike radiolabeled compounds, which are inherently unstable due to radioactive decay, the stability of deuterated compounds like this compound is governed by chemical principles.[3] However, the presence of deuterium introduces a unique vulnerability: the potential for isotopic dilution through H/D exchange, particularly at the acidic carboxyl position.[4][5] Therefore, understanding and controlling the factors that influence its stability are paramount for generating reproducible and trustworthy scientific data.

Physicochemical Properties and Inherent Stability

This compound is chemically stable under recommended storage conditions.[6][7] Its stability profile is comparable to that of unlabeled propionic acid, with the primary distinction being its increased molecular weight. A summary of its key properties is provided below.

| Property | Value | Source(s) |

| Chemical Formula | CD₃CD₂COOD | [1][6] |

| CAS Number | 19448-61-4 | [7] |

| Molecular Weight | 80.12 g/mol | [1][6] |

| Isotopic Purity | Typically ≥98 atom % D | [6] |

| Appearance | Neat, colorless liquid | [1][8] |

| Boiling Point | ~141 °C | [9] |

| Melting Point | -24 to -23 °C | [9] |

| Density | ~1.072 g/mL at 25 °C | |

| Flash Point | 52 - 54 °C (closed cup) | [7] |

| Storage Class | Flammable Liquid (Class 3) |

The C-D bond is stronger than the C-H bond, which can slightly alter reaction kinetics (the kinetic isotope effect) but generally contributes to the molecule's overall chemical stability. The most labile position on the molecule is the deuterium on the carboxylic acid group (COOD), which is acidic and prone to exchange.

Core Stability Principles & Degradation Pathways

The long-term integrity of this compound hinges on controlling external environmental factors. While stable as a pure substance, its purity can be compromised by chemical reactions and, most importantly, isotopic exchange.

Factors Influencing Stability

-

Moisture: This is the most significant threat. Atmospheric water (H₂O) can readily exchange its protons with the acidic deuterium on the carboxyl group of this compound. This H/D exchange process is a rapid, equilibrium-driven reaction that directly reduces the isotopic enrichment of the compound, compromising its function as a standard.[4]

-

Temperature: this compound is typically stored at room temperature.[1][7] Elevated temperatures increase the risk of fire, as it is a flammable liquid with a flash point of ~54°C.[7] High heat can also accelerate potential degradation reactions. While some suppliers suggest refrigeration, freezing should be avoided unless specified, as this can potentially lead to concentration gradients upon thawing. For opened containers, refrigeration can minimize evaporation and reduce exposure to atmospheric moisture if properly sealed.[10]

-

Light: While not highly photolabile, prolonged exposure to UV light should be avoided as a general best practice for all organic chemicals to prevent potential photochemical degradation.[1]

-

Incompatible Materials: As a carboxylic acid, this compound is incompatible with strong oxidizing agents, reducing agents, and bases.[7][11] Contact with these materials can lead to vigorous and potentially hazardous chemical reactions.

Primary Degradation Pathway: Isotopic Dilution

The most prevalent "degradation" pathway for this compound is not decomposition but the loss of isotopic purity. The diagram below illustrates the H/D exchange mechanism at the acidic carboxyl position, which is the primary point of isotopic dilution.

Caption: H/D exchange between this compound and water.

Recommended Storage & Handling Protocols

A self-validating storage system relies on robust protocols that prevent degradation from the moment of receipt to the point of use.

General Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature (e.g., 15-25°C).[1][7] | Prevents risks associated with high heat (flammability) and freezing. Stable under these conditions. |

| Atmosphere | Keep container tightly sealed.[12] For frequent use, store under an inert atmosphere (N₂ or Ar). | Minimizes exposure to atmospheric moisture, preventing H/D exchange.[4] |

| Light | Store in an opaque or amber vial, away from direct light.[1] | Protects against potential long-term photochemical degradation. |

| Location | Store in a well-ventilated, flammable liquids cabinet away from incompatible materials.[7] | Ensures safety by segregating from oxidizers/bases and mitigating fire risk. |

| Shelf Life | Re-analyze for chemical and isotopic purity after three years or before use in critical applications.[6] | Verifies integrity after prolonged storage. |

Protocol: Long-Term Storage of Unopened Containers

-

Receipt Inspection: Upon receipt, verify the container seal is intact.

-

Log Entry: Record the date of receipt, lot number, and initial purity from the Certificate of Analysis (CoA) in a chemical inventory system.

-

Location: Place the sealed container in a designated flammable liquids cabinet that is away from direct sunlight and heat sources.

-

Do Not Open: Keep the container sealed until it is needed for preparing a stock solution. The manufacturer's seal provides the best protection against contamination.

Protocol: Handling and Storage of Opened Containers

-

Inert Atmosphere is Key: Before opening for the first time, prepare a dry needle connected to a source of inert gas (Argon or Nitrogen).

-

Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.

-

Dispensing: Pierce the septum with the inert gas needle to create a positive pressure. Use a clean, dry syringe to withdraw the required amount. This minimizes the introduction of moist air.

-

Sealing: After dispensing, ensure the vial is tightly sealed. For added protection, wrap the cap and neck of the vial with Parafilm®.

-

Storage: Store the opened container in a desiccator at room temperature or in a refrigerator (2-8°C) to reduce evaporation.[10] The desiccator provides a dry environment, which is critical.

Caption: Workflow for handling opened this compound.

Assessing Stability and Purity

Periodic verification of purity is essential, especially for standards used in regulated environments or after long-term storage.[6]

Key Analytical Techniques

-

¹H-NMR Spectroscopy: This is the primary method to determine isotopic enrichment. By integrating the residual proton signals against a known internal standard, one can quantify the extent of deuteration and detect any H/D exchange.[13]

-

Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and fragmentation pattern, verifying the compound's identity and isotopic mass.[13] It is particularly useful for detecting chemical impurities.

-

Gas Chromatography (GC-FID): This technique is excellent for assessing chemical purity by separating this compound from volatile impurities.[13]

Protocol: Purity Verification by ¹H-NMR

-

Sample Preparation: In a clean, dry NMR tube, dissolve a precise amount of this compound in a suitable deuterated solvent that does not have exchangeable protons (e.g., Chloroform-d, Acetone-d6). Add a known quantity of a stable internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 seconds) to ensure accurate signal integration.

-

Data Analysis:

-

Isotopic Purity: Carefully integrate the residual proton signals corresponding to the ethyl (CD₃CD₂-) and carboxyl (-COOD) groups. Compare these integrals to the integral of the internal standard to calculate the atom % D. A significant signal for the -COOH proton indicates H/D exchange.

-

Chemical Purity: Look for any extraneous peaks in the spectrum. Integrate these impurity signals relative to the product or standard signal to quantify their levels.

-

-

Decision: Compare the results to the original CoA and the requirements of the intended application. If isotopic or chemical purity has fallen below acceptable limits, the material should be discarded or repurified if feasible.

Caption: A logical workflow for the periodic purity assessment.

Safety & Handling Summary

This compound shares the same hazards as its unlabeled form. It is a flammable and corrosive liquid.[7]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][7]

-

Ventilation: Handle in a certified chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[7]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[7]

-

Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste according to local regulations.[14]

Conclusion

The effective use of this compound in research and development is contingent upon the rigorous maintenance of its chemical and isotopic integrity. While inherently stable, its purity is threatened primarily by isotopic dilution from atmospheric moisture and secondarily by chemical contamination or degradation from improper storage. By implementing the comprehensive protocols outlined in this guide—including storage at room temperature in tightly sealed containers, handling under inert atmosphere, and periodic purity verification—researchers can ensure the long-term stability and reliability of this valuable isotopic standard, thereby safeguarding the accuracy and validity of their experimental results.

References

-

How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Link

-

This compound. C/D/N Isotopes. Link

-

How To Properly Store Your Radiolabeled Compounds. Moravek. Link

-

Propionic acid (D₆, 98%). Cambridge Isotope Laboratories. Link

-

Safety Data Sheet - this compound. C/D/N Isotopes. Link

-

Propionic Acid - Safety Data Sheet. ScienceLab.com. Link

-

Safety Data Sheet - Propionic Acid. Sigma-Aldrich. Link

-

Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ResearchGate. Link

-

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. Link

-

This compound 98 atom D. Sigma-Aldrich. Link

-

Propionic Acid. Perstorp. Link

-

Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ACS Publications. Link

-

This compound. Clearsynth. Link

-

Managing Storage of Radiolabeled Compounds. National Institutes of Health (NIH). Link

-

Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. PubMed. Link

-

Safety Data Sheet (SDS) Propionic Acid. Flinn Scientific. Link

-

This compound. ChemNet. Link

-

Propionic acid. Food and Agriculture Organization of the United Nations (FAO). Link

-

Safety Data Sheet: Propionic acid. Carl ROTH. Link

-

Method of Test for Preservatives in Foods- Test of Propionic Acid. Taiwan Food and Drug Administration. Link

-

Propionic acid D6. LGC Standards. Link

-

PROPIONIC ACID. Food and Agriculture Organization of the United Nations (FAO). Link

-

Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics. Link

-

Flavor Compounds Identification and Reporting. MDPI. Link

-

A highly selective decarboxylative deuteration of carboxylic acids. Royal Society of Chemistry. Link

-

The degradation of propionyl‐CoA. ResearchGate. Link

-

A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation. Royal Society of Chemistry. Link

-

Propionic acid D6. LGC Standards. Link

-

This compound, 98 atom % D. SLS. Link

-

Dynamics of propionic acid degradation in a two-phase anaerobic system. PubMed. Link

-

Propionic acid accumulation and degradation during restart of a full scale anaerobic biowaste digester. ResearchGate. Link

-

Propionic acid – metabolite. biocrates life sciences ag. Link

-

Microbial Propionic Acid Production. MDPI. Link

-

Propionic acid. Wikipedia. Link

-

Propionic acid-2,2-d2 98 atom % D. Sigma-Aldrich. Link

Sources

- 1. isotope.com [isotope.com]

- 2. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]

- 3. moravek.com [moravek.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Flavor Compounds Identification and Reporting [mdpi.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. Propionic acid - Wikipedia [en.wikipedia.org]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. clearsynth.com [clearsynth.com]

- 11. archpdfs.lps.org [archpdfs.lps.org]

- 12. perstorp.com [perstorp.com]

- 13. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 14. fishersci.ca [fishersci.ca]

Deuterated Propionic Acid in NMR Spectroscopy: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern analytical chemistry, providing unparalleled insights into molecular structure, dynamics, and interactions. The strategic use of deuterated solvents is fundamental to the success of NMR experiments, and among these, deuterated propionic acid offers unique advantages for a range of specialized applications. This in-depth technical guide provides a comprehensive exploration of deuterated propionic acid for NMR spectroscopy. We will delve into the core principles of deuteration in NMR, the specific properties of various deuterated propionic acid isotopologues, and detailed, field-proven protocols for their application in crucial research areas, including metabolomics, protein structure elucidation, and the study of reaction mechanisms. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge and practical methodologies necessary to leverage the full potential of deuterated propionic acid in their NMR-based investigations.

The Indispensable Role of Deuteration in NMR Spectroscopy

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy detects the signals from atomic nuclei possessing a quantum mechanical property known as spin. For the vast majority of organic molecules and biological systems, the proton (¹H) is the most abundant and sensitive nucleus for NMR analysis. However, when a sample is dissolved in a standard proton-containing (protic) solvent, the sheer number of solvent protons generates an overwhelmingly large signal that can obscure the signals from the analyte of interest.[1][2]

This is where deuterated solvents become essential. Deuterium (²H or D) is a stable isotope of hydrogen containing a proton and a neutron in its nucleus.[1][3] This seemingly subtle difference has profound implications for NMR spectroscopy:

-

Frequency Differentiation: Deuterium resonates at a significantly different frequency from protons, effectively removing the solvent signal from the ¹H NMR spectrum and allowing for a clear window to observe the sample's signals.[1][3]

-

Magnetic Field Stability: Modern NMR spectrometers utilize the deuterium signal from the solvent as a "lock" to stabilize the magnetic field strength, ensuring high-resolution spectra and consistent results over the course of an experiment.[4]

-

Reference Calibration: The small, residual protic signals in high-purity deuterated solvents are well-characterized and can serve as predictable chemical shift references.[4]

The replacement of hydrogen with deuterium minimizes the intense solvent peaks, reduces background noise, and ultimately enhances the clarity and precision of the spectral data.[1][2][4]

Deuterated Propionic Acid: Properties and Isotopologues

Propionic acid (CH₃CH₂COOH), a short-chain fatty acid, plays significant roles in various biological and chemical processes.[5] Its deuterated analogues are valuable tools in NMR studies due to their specific chemical properties and the ability to probe different molecular environments. Several deuterated isotopologues of propionic acid are commercially available, each offering unique advantages for specific applications.

| Isotopologue | Linear Formula | Molecular Weight ( g/mol ) | Key Features & Applications |

| Propionic acid-2,2-d₂ | CH₃CD₂CO₂H | 76.09 | Selective deuteration at the α-carbon. Useful for studying reactions involving the α-position and for assigning signals in complex spectra.[6] |

| Propionic acid-d₅ | CD₃CD₂CO₂H | 79.11 | Deuteration of the ethyl group. Often used as an internal standard for the quantification of propionic acid in metabolomics studies by GC- or LC-MS.[7][8][9] |

| Propionic acid-d₆ | CD₃CD₂CO₂D | 80.12 | Fully deuterated propionic acid. Excellent solvent characteristics for NMR and can be used for studying acid-catalyzed reaction mechanisms.[10] |

Data compiled from various chemical supplier specifications.[6][7][8][9][10]

The choice of a specific isotopologue depends on the experimental goals. For instance, if the primary interest is to eliminate all non-exchangeable proton signals from the solvent, propionic acid-d₆ would be the ideal choice. Conversely, if the aim is to use it as an internal standard for mass spectrometry, propionic acid-d₅ is often preferred.[7][9]

Core Applications and Experimental Protocols

Deuterated propionic acid finds utility across a spectrum of advanced NMR applications. This section provides detailed, step-by-step methodologies for its use in key research areas.

Metabolomics: Unraveling Biochemical Pathways

NMR-based metabolomics is a powerful technique for the comprehensive analysis of metabolites in biological samples.[11][12] Deuterated compounds are crucial in these studies, often serving as internal standards for accurate quantification.

Protocol: Sample Preparation for ¹H NMR Metabolomics of Biofluids

-

Sample Collection and Storage: Collect biofluid samples (e.g., urine, plasma) and store them at -80°C to quench metabolic activity.

-

Thawing and Centrifugation: Thaw samples on ice. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet proteins and cellular debris.

-

Buffer Preparation: Prepare a phosphate buffer solution in D₂O to maintain a stable pH, which is critical for reproducible chemical shifts. A common buffer consists of NaH₂PO₄ in D₂O, with the pH adjusted as needed.

-

Addition of Internal Standard: To a specific volume of the supernatant (e.g., 540 µL), add a known concentration of an internal standard solution (e.g., 60 µL). For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) is a widely used reference compound, with its methyl resonance set to 0.00 ppm.[13][14][15]

-

Transfer to NMR Tube: Carefully transfer the final mixture into a clean, high-quality 5 mm NMR tube to a standard height (typically 4.5 to 5.0 cm).[16][17]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer. Standard 1D NOESY-presaturation pulse sequences are often used to suppress the residual water signal.

Causality behind Experimental Choices:

-

The use of a deuterated buffer (D₂O) minimizes the solvent signal.[17]

-

Maintaining a constant pH is crucial because the chemical shifts of many metabolites are pH-dependent.

-

The internal standard (like TSP) allows for absolute quantification of metabolites and provides a stable chemical shift reference.[18]

Protein NMR: Probing Structure and Dynamics

In protein NMR, especially for larger proteins, deuteration of the protein itself is a common strategy to simplify spectra and reduce relaxation-induced line broadening.[19] While not a primary solvent for these studies, deuterated propionic acid can be used in specific contexts, such as studying protein-ligand interactions where propionate is the ligand or a similar analogue.

Workflow: Investigating Protein-Ligand Interactions

Caption: Workflow for studying protein-ligand interactions using NMR titration.

In this workflow, changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon the addition of deuterated propionic acid reveal the binding site and can be used to calculate the binding affinity. The use of deuterated propionic acid ensures that no additional signals are introduced into the ¹H spectrum, which could complicate the analysis.

Reaction Mechanism and Kinetic Studies

Deuterium labeling is a classic technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction. Deuterated propionic acid can be used as a reactant or a solvent to probe mechanisms involving proton transfer.

Experimental Protocol: Monitoring a Reaction by in situ NMR

-

Reactant Preparation: Prepare solutions of the starting materials. If propionic acid is a reactant, use the desired deuterated isotopologue (e.g., propionic acid-2,2-d₂ to probe a reaction at the α-carbon).

-

NMR Tube as Reaction Vessel: Place one reactant in a clean NMR tube dissolved in a suitable deuterated solvent.

-

Initiation of Reaction: Initiate the reaction by adding the second reactant directly into the NMR tube inside the spectrometer, or pre-mix and quickly insert the tube into the magnet.

-

Time-course Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the starting materials and products in each spectrum. Plot the concentrations as a function of time to determine the reaction kinetics. The absence or alteration of signals due to deuteration can confirm the position of bond-breaking or bond-forming events.

Advanced Considerations: The Quadrupole Moment of Deuterium

Unlike protons, which have a spin of 1/2, deuterium has a spin of 1.[20] Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which can interact with local electric field gradients.[21] This interaction, known as quadrupolar coupling, can lead to several effects:

-

Faster Relaxation: The quadrupolar interaction provides an efficient relaxation mechanism, which can lead to broader NMR lines compared to protons. However, for deuterium, the quadrupole moment is relatively small, so this effect is not always severe.[22]

-

Decoupling Effects: This rapid relaxation can effectively decouple deuterium from adjacent nuclei, meaning that scalar (spin-spin) coupling to deuterium is often not observed in ¹H spectra.

-

Residual Quadrupolar Couplings (RQCs): In ordered environments, such as biological membranes or aligned tissues, the quadrupolar interaction may not be fully averaged out, leading to observable splittings in the deuterium NMR spectrum.[20][23] This phenomenon can provide valuable information about molecular orientation and dynamics.[20]

For most solution-state NMR applications involving deuterated propionic acid as a solvent or a freely tumbling molecule, the quadrupolar effects primarily manifest as a slight line broadening and the absence of ¹H-²H coupling.